molecular formula C16H13FNO6P B607536 Foslinanib CAS No. 1256037-60-1

Foslinanib

Cat. No. B607536
M. Wt: 365.2532
InChI Key: ZDWFMAHQGDEALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524740B2

Procedure details

Compound 51 (0.25 g, 0.46 mmol) was allowed to react in the same manner as described in the preparation of compound 49 to give 52. Yellow solid; yield: 63.7%; mp 179-181° C.; MS (ESI): m/z 366 (M+H)+; 1H-NMR (D2O+NaOD, 200 MHz): δ 3.76 (s, 3H), 6.53 (s, 1H), 7.05 (1, =8.4 Hz, 1H), 7.24-7.60 (m, 5H); Anal. (C16H13FNO6P) C, H, N.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
compound 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63.7%

Identifiers

REACTION_CXSMILES
[P:1]([O:19][C:20]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[C:26]2[C:21]=1[C:22](=[O:39])[CH:23]=[C:24]([C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([F:38])[CH:33]=1)[NH:25]2)([O:11]CC1C=CC=CC=1)([O:3]CC1C=CC=CC=1)=[O:2].P(OC1C2C(=CC=C(OC)C=2OP(O)(O)=O)N=C(C2C=CC=C(F)C=2)C=1)(O)(O)=O>>[P:1]([OH:11])([OH:3])([O:19][C:20]1[C:29]([O:30][CH3:31])=[CH:28][CH:27]=[C:26]2[C:21]=1[C:22](=[O:39])[CH:23]=[C:24]([C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([F:38])[CH:33]=1)[NH:25]2)=[O:2]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)OC1=C2C(C=C(NC2=CC=C1OC)C1=CC(=CC=C1)F)=O
Step Two
Name
compound 49
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC1=CC(=NC2=CC=C(C(=C12)OP(=O)(O)O)OC)C1=CC(=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react in the same manner

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OC1=C2C(C=C(NC2=CC=C1OC)C1=CC(=CC=C1)F)=O)(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.